1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea
Overview
Description
1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenyl group, and an isopropyl urea moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the cyano and amino groups. The phenyl group is then attached through a carbonyl linkage, and finally, the isopropyl urea moiety is introduced. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The scalability of the synthesis process is essential for industrial applications, and optimization of reaction parameters is often required to achieve this .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
- 1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-methyl-urea
- 1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-ethyl-urea
Properties
IUPAC Name |
1-[3-(4-amino-4-cyanopiperidine-1-carbonyl)phenyl]-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)20-16(24)21-14-5-3-4-13(10-14)15(23)22-8-6-17(19,11-18)7-9-22/h3-5,10,12H,6-9,19H2,1-2H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDUCGJHTYRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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